{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile
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Overview
Description
{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole derivative is achieved using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of sulfonamides or sulfonyl thiols.
Scientific Research Applications
{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonyl chloride
- Indole-3-acetonitrile
- Benzylsulfonyl chloride
Uniqueness
{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile is unique due to its combination of an indole core with a sulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and enhanced stability under various conditions .
Properties
CAS No. |
111509-56-9 |
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Molecular Formula |
C17H14N2O2S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C17H14N2O2S2/c1-13-5-7-14(8-6-13)23(20,21)19-11-9-15-16(19)3-2-4-17(15)22-12-10-18/h2-9,11H,12H2,1H3 |
InChI Key |
PZJOUVCMMLFKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3SCC#N |
Origin of Product |
United States |
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